3-Methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile
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Overview
Description
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a morpholinoethyl group, and a sec-butyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthaleneacetonitrile core, followed by the introduction of the sec-butyl and morpholinoethyl groups. Common reagents used in these reactions include naphthalene derivatives, sec-butyl halides, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent quality. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene ketones, while reduction can produce naphthalene amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile can be compared with other similar compounds, such as:
Alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may result in different chemical and biological properties.
Alpha-sec-Butyl-alpha-(2-pyrrolidinoethyl)-1-naphthaleneacetonitrile: The presence of a pyrrolidinoethyl group can also influence the compound’s reactivity and applications.
The uniqueness of 3-Methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1241-65-2 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3 |
InChI Key |
VNUYADCWVCUHBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyms |
α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origin of Product |
United States |
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